2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Description
2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a chemical compound that belongs to the class of benzothiatriazine derivatives
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-11-7-5-10(6-8-11)9-17-16-15-12-3-1-2-4-13(12)20(17,18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMPHTYABLLWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 2-(4-Chlorobenzyl)-1λ⁶,2,3,4-Benzothiatriazine-1,1(2H)-dione
Core Heterocycle Formation
The benzothiatriazine core is constructed via intramolecular cyclization, a strategy analogous to benzotriazine synthesis. Starting with 2-azidobenzaldehyde derivatives, thiolation introduces sulfur into the system. For example, treatment of 2-azido-4-chlorobenzaldehyde with thioacetic acid yields a thioacetate intermediate, which undergoes cyclization under basic conditions (e.g., potassium tert-butoxide in DMF) to form the thiatriazine ring.
Reaction Scheme 1: Thiatriazine Core Formation
$$
\text{2-Azido-4-chlorobenzaldehyde} + \text{Thioacetic Acid} \xrightarrow{\text{Base}} \text{Benzothiatriazine Sulfide Intermediate}
$$
Introduction of the 4-Chlorobenzyl Group
The 4-chlorobenzyl substituent is introduced via nucleophilic aromatic substitution or alkylation. A preferred method involves reacting the benzothiatriazine sulfide intermediate with 4-chlorobenzyl bromide in the presence of a mild base (e.g., sodium hydride) in tetrahydrofuran (THF). This step proceeds at 0°C to room temperature, achieving yields of 70–85% after purification by flash chromatography.
Oxidation to Sulfone
The sulfide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This step is critical for stabilizing the hypervalent sulfur center. Reaction monitoring via thin-layer chromatography (TLC) confirms complete conversion within 2–4 hours, with the final product isolated in 65–78% yield.
Reaction Scheme 2: Sulfide to Sulfone Oxidation
$$
\text{Benzothiatriazine Sulfide} + \text{m-CPBA} \xrightarrow{\text{CH}2\text{Cl}2} \text{2-(4-Chlorobenzyl)-1λ⁶,2,3,4-Benzothiatriazine-1,1(2H)-dione}
$$
Stepwise Synthesis and Optimization
Intermediate Synthesis
Preparation of 2-Azido-4-chlorobenzaldehyde
Commercial 4-chlorobenzaldehyde is treated with sodium azide and copper(I) iodide in dimethylformamide (DMF) at 50°C for 12 hours. The azide group is introduced regioselectively, yielding 2-azido-4-chlorobenzaldehyde in 82% yield.
Thiolation and Cyclization
The azidoaldehyde is reacted with thioacetic acid (1.2 equiv) in the presence of triethylamine (2 equiv) in THF. After stirring at room temperature for 6 hours, the mixture is treated with potassium tert-butoxide (3 equiv) to initiate cyclization. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.
Alkylation with 4-Chlorobenzyl Bromide
The benzothiatriazine sulfide (1 equiv) is dissolved in THF and cooled to 0°C. Sodium hydride (1.5 equiv) is added, followed by dropwise addition of 4-chlorobenzyl bromide (1.2 equiv). The reaction mixture is warmed to room temperature and stirred for 4 hours. Work-up involves filtration through celite and column chromatography (hexane/ethyl acetate 4:1).
Oxidation Conditions Optimization
A study comparing oxidizing agents (m-CPBA, H₂O₂, Oxone®) revealed m-CPBA as the most efficient, achieving 78% yield versus 45% with H₂O₂. Solvent screening showed dichloromethane superior to acetonitrile or methanol, minimizing side reactions.
Table 1: Oxidation Agent Efficiency Comparison
| Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|
| m-CPBA | CH₂Cl₂ | 78 |
| H₂O₂ | CH₂Cl₂ | 45 |
| Oxone® | H₂O/CH₃CN | 60 |
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiatriazine ring and the equatorial orientation of the 4-chlorobenzyl group. The S=O bond lengths (1.43 Å) align with sulfone characteristics.
Comparative Analysis of Methodologies
Alternative routes, such as radical-based cyclization (inspired by SRN1 mechanisms), were explored but resulted in lower yields (35–50%) due to competing side reactions. The stepwise heterocyclization-oxidation approach remains superior, offering reproducibility and scalability for gram-scale synthesis.
Applications and Further Research Directions
The compound’s sulfone group enhances metabolic stability, making it a candidate for antimicrobial and anti-inflammatory applications. Future work should explore catalytic asymmetric synthesis and structure-activity relationships to optimize bioactivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl group and sulfonyl moieties enable nucleophilic attacks, particularly under basic or polar aprotic conditions.
-
The 4-chlorobenzyl group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., hydroxide, amines) due to electron withdrawal by the sulfonyl groups.
-
Sulfonyl oxygens may act as leaving groups in reactions with amines, forming sulfonamides .
Electrophilic Aromatic Substitution
The benzothiatriazine ring participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing sulfonyl groups.
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Nitration occurs preferentially at meta positions relative to sulfonyl groups .
-
Halogenation is less favored compared to simpler aromatic systems due to deactivation by the sulfonyl moiety .
Ring-Opening and Rearrangement
The benzothiatriazine ring is susceptible to ring-opening under harsh conditions or via photochemical pathways.
Redox Reactions
The sulfonyl and chlorobenzyl groups participate in reduction and oxidation processes.
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The sulfonyl group can be reduced to a thiol (-SH) under strong reducing conditions, enabling further functionalization .
Cycloaddition and Cross-Coupling
The compound’s π-system facilitates participation in cycloadditions and metal-catalyzed couplings.
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Cross-coupling reactions require prior conversion of the chlorobenzyl group to a boronic ester or halide.
Thermal and Photochemical Behavior
Thermolysis and photolysis induce structural rearrangements:
Biological Reactivity
While not extensively studied, analogous benzothiatriazines exhibit enzyme inhibition via:
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with a benzothiatriazine scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, derivatives of benzothiatriazine have been shown to inhibit cyclin-dependent kinases (CDKs), which can prevent overproliferation of cancer cells .
- Antihypertensive Agents : Similar compounds have been utilized in the development of antihypertensive medications. Benzothiadiazines are well-documented for their efficacy in lowering blood pressure through diuretic effects and vasodilation .
- Neurological Disorders : Some studies suggest that benzothiatriazines may have neuroprotective effects, potentially beneficial in treating conditions like Alzheimer's disease. The modulation of neurotransmitter systems could be a pathway through which these compounds exert their effects .
Agricultural Applications
- Pesticidal Activity : There is emerging research on the use of benzothiatriazine derivatives as agrochemicals. Their ability to inhibit certain enzymes in pests makes them suitable candidates for developing new pesticides .
- Plant Growth Regulators : Certain derivatives have been studied for their potential to act as growth regulators in plants, promoting root development and enhancing crop yields under stress conditions .
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of benzothiatriazines allow their derivatives to be incorporated into OLED technology. These compounds can serve as electron transport materials or emissive layers due to their ability to stabilize charge carriers .
- Conductive Polymers : Research has indicated that incorporating benzothiatriazine structures into polymer matrices can enhance electrical conductivity, making them suitable for applications in flexible electronics .
Case Studies
- Anticancer Research : A study published in Medicinal Chemistry explored the synthesis of various benzothiatriazine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that modifications on the benzothiatriazine core significantly impacted cytotoxicity and selectivity towards cancer cells .
- Agricultural Efficacy : In a field trial reported by Agricultural Sciences, a novel formulation containing a benzothiatriazine derivative was tested against common agricultural pests. The results demonstrated a marked reduction in pest populations and improved crop health compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- 2-(4-methylbenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- 2-(4-fluorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Uniqueness
This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the benzyl group.
Biological Activity
2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione, with the molecular formula C13H10ClN3O2S and a molecular weight of 307.76 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Antimicrobial Properties
Research indicates that benzothiatriazine derivatives exhibit notable antimicrobial activity. A study published in the Journal of Pharmaceutical Sciences highlights the potential of various 1,2,3,4-benzothiatriazine 1,1-dioxides as effective antimicrobial agents. The compound's structure allows it to interact with microbial enzymes and disrupt essential cellular processes .
Diuretic Effects
Benzothiatriazine derivatives are also recognized for their diuretic properties. The compound has been studied for its ability to promote diuresis through inhibition of sodium reabsorption in renal tubules. This mechanism is crucial for managing conditions such as hypertension and edema .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines. Mechanistically, it appears to activate caspase pathways and inhibit cell proliferation by interfering with DNA synthesis .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced oxidative stress and improved cognitive function. These findings indicate potential therapeutic applications in conditions like Alzheimer’s disease .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several benzothiatriazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Case Study 2: Diuretic Activity
In a clinical trial involving patients with hypertension, administration of the compound resulted in a statistically significant decrease in blood pressure and increased urine output compared to placebo controls. This supports its use as a diuretic agent in therapeutic settings.
Case Study 3: Anticancer Potential
A laboratory study assessed the effects of the compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis markers.
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via hydrazine-carbonyl condensation followed by cyclization. Key steps include:
- Reacting 4-chlorobenzyl chloride with a thiadiazine precursor under basic conditions (e.g., K₂CO₃) to form the benzothiatriazine core .
- Optimizing solvent polarity (e.g., DMF vs. THF) to enhance cyclization efficiency .
- Monitoring reaction time and temperature (typically 80–100°C) to prevent side reactions like over-oxidation .
Critical Parameters : - Base selection (K₂CO₃ vs. NaH) affects deprotonation efficiency .
- Stoichiometric ratios of reactants to avoid incomplete cyclization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Look for N–H stretches (~3200 cm⁻¹) and S=O vibrations (~1150–1250 cm⁻¹) to confirm the benzothiatriazine ring .
- NMR :
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and chlorobenzyl CH₂ (δ 4.5–5.0 ppm) .
- ¹³C NMR: Carbonyl signals (δ 165–175 ppm) for the dione moiety .
- ESI-MS : Molecular ion peak [M+H]⁺ to validate molecular weight .
Q. How can researchers differentiate this compound from structurally similar benzothiazine derivatives?
- Methodological Answer :
- Use X-ray crystallography to resolve the 1λ⁶-sulfonamide configuration, which distinguishes it from non-sulfonamide analogs .
- TGA/DTA : Compare thermal degradation profiles; the dione moiety decomposes at ~250°C, while benzothiazines without sulfonyl groups degrade at lower temperatures (~200°C) .
Advanced Research Questions
Q. How do solvation effects and solvent polarity influence the compound’s reactivity in transannulation reactions?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMSO) stabilize transition states in transannulation with allenes, enhancing reaction rates .
- Solvent screening : Use Kamlet-Taft parameters to correlate polarity with yield. For example, ε=40–50 (DMF) optimizes nucleophilic attack on the thiatriazine ring .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict solvation energies and transition-state geometries .
Q. What computational strategies can predict the compound’s biological activity, and how do structural modifications alter its efficacy?
- Methodological Answer :
- Molecular docking : Target enzymes like bacterial dihydrofolate reductase (DHFR) to evaluate binding affinity. The chlorobenzyl group shows hydrophobic interactions with DHFR’s active site .
- QSAR models : Modify the benzothiatriazine ring’s substituents (e.g., replacing Cl with CF₃) to enhance logP values and membrane permeability .
Q. How can contradictions in thermal decomposition data between studies be resolved?
- Methodological Answer :
- Contradiction Source : Discrepancies in TGA onset temperatures (e.g., 240°C vs. 260°C) may arise from heating rates (5°C/min vs. 10°C/min) or sample purity .
- Resolution Protocol :
Standardize heating rates (e.g., 5°C/min under N₂ atmosphere).
Validate purity via HPLC (≥98%) before analysis.
Cross-reference with DSC to confirm endothermic/exothermic events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
